5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine
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Overview
Description
5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The incorporation of fluorine into pyrimidine structures often enhances their biological activity and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoropyrimidine with an appropriate allylating agent under basic conditions .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The prop-2-en-1-yloxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different functionalized pyrimidines .
Scientific Research Applications
5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of nucleic acid interactions and as a probe in NMR spectroscopy.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthase. This inhibition leads to the disruption of nucleic acid metabolism and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with similar biological activity.
5-Fluorocytosine: Used as an antifungal agent
Uniqueness
5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-en-1-yloxy group allows for unique interactions with biological targets and can enhance the compound’s solubility and stability compared to other fluorinated pyrimidines .
Properties
IUPAC Name |
5-fluoro-2-prop-2-enoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEHRGCTZYCCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=C(C=N1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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